molecular formula C25H25N3O4S2 B3076511 N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040635-57-1

N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076511
CAS No.: 1040635-57-1
M. Wt: 495.6 g/mol
InChI Key: HMEKTHPBHQLKGD-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core, a scaffold of significant interest in medicinal chemistry and drug discovery research. This compound is designed for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds based on the thieno[3,2-d]pyrimidine structure have been investigated in scientific literature for a range of biological activities, often related to protein kinase inhibition and other enzymatic targets relevant to cellular signaling pathways. Its molecular structure incorporates a 2,3-dimethoxyphenyl group and a phenyl ring, which may influence its pharmacodynamic properties and target selectivity. Researchers can utilize this reagent as a key chemical intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic areas. As with all research chemicals, this product must be handled by qualified personnel in accordance with established laboratory safety protocols. For comprehensive handling and safety information, including hazard statements and precautionary measures, please refer to the associated Safety Data Sheet (SDS). All batches are supplied with analytical data and a Certificate of Analysis to ensure identity and purity, supporting the reproducibility of your research.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28-24(30)23-21(18(14-33-23)16-9-6-5-7-10-16)27-25(28)34-15-20(29)26-13-17-11-8-12-19(31-2)22(17)32-3/h5-12,14H,4,13,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEKTHPBHQLKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,3-dimethoxyphenylmethyl group and the acetamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

  • 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (CAS 378775-68-9) Structural Differences: The nitro group at the para position of the phenyl ring (vs. Synthetic Yield: Comparable yields (~57–80%) for similar sulfanyl acetamide derivatives suggest shared synthetic challenges in coupling reactions .
  • N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-92-2) Substituent Effects: Chloro and methyl groups on the phenyl ring may enhance lipophilicity but reduce hydrogen-bonding capacity compared to methoxy groups . Molecular Weight: 470.002 g/mol (vs.

Sulfanyl Acetamide Side Chain Variations

  • Spectroscopic Data: $ ^1H $-NMR peaks at δ 10.10 (s, NHCO) and 4.12 (s, SCH$_2$) align with sulfanyl acetamide motifs in the target compound .

Aryl Substituent Modifications

  • N-(2,3-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS 536708-35-7) Core Heterocycle: Pyrimido[5,4-b]indole core (vs. Ethoxy vs. Methoxy: The ethoxy group at position 4 of the phenyl ring may prolong metabolic half-life due to increased steric bulk .

Pharmacological and Physicochemical Data

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~515 Not reported ~3.2
CAS 378775-68-9 434.87 Not reported ~2.8
CAS 1040631-92-2 470.00 Not reported ~3.5
2,3-Dichlorophenyl analog 344.21 230–232 ~2.9

Implications for Drug Design

  • Electron-Donating Groups : The 2,3-dimethoxyphenylmethyl group in the target compound may improve solubility and target engagement compared to nitro- or chloro-substituted analogs .
  • Thieno[3,2-d]pyrimidinone Core: Offers a balance of rigidity and hydrogen-bonding capacity, critical for kinase inhibition or antimicrobial activity in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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